2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
2’,4’-Difluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to the biphenyl structure, along with an aldehyde functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2’,4’-difluoro-3-methoxy-[1,1’-biphenyl]-4-boronic acid with an appropriate aryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure optimal reaction conditions and high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Scientific Research Applications
2’,4’-Difluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity . Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity to certain biological targets through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Difluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid .
- 2’,4’-Difluoro-4-methoxy-[1,1’-biphenyl]-3-methanol .
Uniqueness
2’,4’-Difluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H10F2O2 |
---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C14H10F2O2/c1-18-14-6-9(2-3-10(14)8-17)12-5-4-11(15)7-13(12)16/h2-8H,1H3 |
InChI Key |
ITBHOOKURRWKQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)C=O |
Origin of Product |
United States |
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